molecular formula C11H10N2O2 B4632205 ethyl 2-cyano-3-(2-pyridinyl)acrylate

ethyl 2-cyano-3-(2-pyridinyl)acrylate

Cat. No.: B4632205
M. Wt: 202.21 g/mol
InChI Key: ZVPIXOUQAVXJRI-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(2-pyridinyl)acrylate (CAS 2506-30-1) is a cyanoacrylate derivative characterized by a planar molecular geometry and a pyridine ring at the β-position of the acrylate backbone . This compound is synthesized via Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between pyridine-2-carbaldehyde and ethyl cyanoacetate . Efficient synthetic methods have been reported, including a DABCO-initiated condensation in a protic ionic liquid-water system that achieves high yields in minutes, as well as solvent-free approaches using biogenic carbonate catalysts that align with green chemistry principles . In scientific research, this compound serves as a versatile building block. Its structure, featuring an electron-withdrawing cyano group and an unsaturated ester moiety, makes it a valuable intermediate in organic synthesis and materials science . It has demonstrated significant potential in medicinal chemistry, with studies on analogous cyanoacrylates showing antimicrobial and antiviral activities, including efficacy against the Tobacco Mosaic Virus . Furthermore, its framework is investigated for cytotoxic effects on cancer cell lines, highlighting its value in pharmaceutical development . The compound's pyridine and acrylate motifs also make it a candidate for developing ligands in coordination chemistry and creating functional polymers . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIXOUQAVXJRI-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position on Pyridine Ring

The 2-pyridinyl group distinguishes this compound from analogues like methyl 3-(3-pyridinyl)acrylates or derivatives with 4-methylphenyl substituents. For example:

  • Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate (CAS: 1203500-12-2) introduces an amino group at the 2-position of the pyridine, enhancing nucleophilicity and altering coordination properties .

Key Insight : The 2-pyridinyl group in the target compound facilitates π-π stacking and metal coordination, critical in catalysis or crystal engineering, whereas phenyl or substituted pyridinyl groups modify solubility and reactivity .

Ester Group Variations

Ethyl esters (e.g., the target compound) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug candidates. For instance:

Cyano Group Impact

The α-cyano group stabilizes the acrylate’s electron-deficient double bond, enhancing reactivity in cycloadditions or nucleophilic attacks. Similar cyano-containing compounds, such as (E/Z)-ethyl 2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)acrylate, are used in high-temperature syntheses (e.g., 256°C in Dowtherm A), suggesting thermal stability .

Physical and Commercial Properties

Compound Name Molecular Weight (g/mol) Key Substituents Commercial Availability (as of 2025)
Ethyl 2-cyano-3-(2-pyridinyl)acrylate 202.21 2-pyridinyl, cyano Discontinued
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 323.52 2-chloro, 4-iodo Available (up to 25 g)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Not reported 4-methylphenyl Not commercialized

Note: The target compound’s discontinued status contrasts with halogenated pyridinyl acrylates, which remain available for specialized applications .

Q & A

Q. What are the common synthetic routes for ethyl 2-cyano-3-(2-pyridinyl)acrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with 2-pyridinecarboxaldehyde in the presence of a base (e.g., sodium ethoxide). This method ensures efficient production with yields >70% under optimized conditions (60–80°C, anhydrous ethanol solvent). Alternative routes include acid-catalyzed esterification of 2-pyridineacetic acid derivatives. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, resolving bond lengths and angles (e.g., C-C bond disorder in polymorphs). Complementary methods include:

  • FT-IR : Confirms cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups.
  • NMR : ¹H NMR shows pyridinyl protons (δ 8.2–8.6 ppm) and ethyl ester signals (δ 1.3–4.3 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 214.2 (C₁₁H₁₀N₂O₂) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory activity : Carrageenan-induced rat paw edema models, measuring inhibition of prostaglandin synthesis .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). For example, substituents at the pyridinyl ring (e.g., electron-withdrawing groups) improve binding affinity by 15–20% in silico, guiding experimental synthesis .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for polymorphic forms?

Polymorphs (e.g., monoclinic vs. orthorhombic) may exhibit varying FT-IR/NMR profiles. SCXRD identifies lattice parameters (e.g., space group P2₁/c), while differential scanning calorimetry (DSC) detects thermal transitions (melting points ±5°C). Rietveld refinement reconciles powder XRD patterns with computational models .

Q. How do reaction kinetics and flow chemistry parameters influence scalable synthesis of this compound?

Continuous-flow reactors enhance reproducibility by controlling residence time (2–5 min) and temperature (70°C). Design of Experiments (DoE) optimizes variables (e.g., molar ratio, catalyst loading). For example, a 3:1 ethyl cyanoacetate-to-aldehyde ratio in microfluidic channels achieves 85% conversion vs. 65% in batch reactors .

Q. What statistical methods are used to analyze contradictory bioactivity data across studies?

Meta-analysis with weighted Z-scores identifies outliers (e.g., IC₅₀ variability due to assay conditions). Multivariate regression correlates substituent effects (Hammett σ values) with activity trends. For instance, para-substituted analogs show a 30% increase in anti-inflammatory efficacy compared to ortho derivatives .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

Adsorption on silica or cellulose surfaces is quantified via quartz crystal microbalance (QCM). Reactivity with ozone (indoor oxidant) is monitored by FT-IR, revealing degradation products like pyridine-2-carboxylic acid. Such studies inform environmental fate models .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

MethodYield (%)Purity (%)Key ConditionsReference
Knoevenagel condensation7898NaOEt, ethanol, 70°C, 4h
Acid-catalyzed esterification6592H₂SO₄, reflux, 6h

Q. Table 2. Bioactivity Data

Assay TypeIC₅₀ (μM)Model SystemKey FindingReference
DPPH scavenging45.2In vitroComparable to ascorbic acid
Anti-inflammatory12.7Rat paw edema58% inhibition at 50 mg/kg
Cytotoxicity (HeLa)>100MTT assayLow toxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-cyano-3-(2-pyridinyl)acrylate
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ethyl 2-cyano-3-(2-pyridinyl)acrylate

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